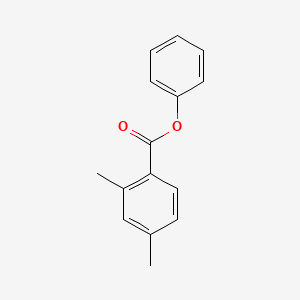

Phenyl 2,4-dimethylbenzoate

CAS No.: 159459-95-7

Cat. No.: VC20583805

Molecular Formula: C15H14O2

Molecular Weight: 226.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 159459-95-7 |

|---|---|

| Molecular Formula | C15H14O2 |

| Molecular Weight | 226.27 g/mol |

| IUPAC Name | phenyl 2,4-dimethylbenzoate |

| Standard InChI | InChI=1S/C15H14O2/c1-11-8-9-14(12(2)10-11)15(16)17-13-6-4-3-5-7-13/h3-10H,1-2H3 |

| Standard InChI Key | ZZIWBSYKPZGQEZ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1)C(=O)OC2=CC=CC=C2)C |

Introduction

Chemical Identity and Structural Characteristics

Phenyl 2,4-dimethylbenzoate belongs to the class of benzoic acid esters, where the parent benzoic acid is substituted with methyl groups at the 2- and 4-positions. Its IUPAC name is phenyl 2,4-dimethylbenzoate, and its structure consists of a benzene ring with methyl substituents at positions 2 and 4, esterified to a phenyl group via an oxygen linkage . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 159459-95-7 | |

| Molecular Formula | ||

| Molecular Weight | 226.27 g/mol | |

| Exact Mass | 226.099 g/mol | |

| PSA | 26.30 Ų | |

| LogP | 3.52 |

The compound’s planar aromatic system and ester functional group contribute to its stability and reactivity in synthetic applications.

Synthesis Methods

Conventional Esterification

Phenyl 2,4-dimethylbenzoate is synthesized via acid-catalyzed esterification between 2,4-dimethylbenzoic acid and phenol. The reaction typically employs sulfuric acid () as a catalyst under reflux conditions. An alternative method involves using coupling agents such as dicyclohexylcarbodiimide (DCC) with a base like triethylamine () to facilitate the reaction at milder temperatures.

Advanced Catalytic Approaches

While palladium-catalyzed coupling reactions are common in synthesizing related aryl thioethers (e.g., vortioxetine ), these methods are less relevant for phenyl esters. Instead, microwave-assisted esterification has emerged as a high-yield alternative, reducing reaction times from hours to minutes.

Physicochemical Properties

Solubility and Lipophilicity

With a logP of 3.52 , phenyl 2,4-dimethylbenzoate is moderately lipophilic, favoring solubility in organic solvents like dichloromethane or ethyl acetate over water. Its polar surface area (PSA) of 26.30 Ų further supports limited aqueous solubility .

Applications and Industrial Relevance

Intermediate in Organic Synthesis

The compound serves as a precursor in synthesizing complex molecules, including pharmaceuticals and agrochemicals. For example, structurally similar esters are used in palladium-catalyzed cross-coupling reactions to form biaryl systems .

Future Research Directions

-

Thermal Analysis: Determination of melting/boiling points via differential scanning calorimetry (DSC).

-

Biological Activity Screening: Exploration of antimicrobial or anti-inflammatory properties.

-

Green Synthesis: Development of solvent-free or biocatalytic esterification methods.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume